molecular formula C15H11I4NO4 B14585908 O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine CAS No. 61476-50-4

O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine

Cat. No.: B14585908
CAS No.: 61476-50-4
M. Wt: 776.87 g/mol
InChI Key: PJNCCLSJCWEOMP-NSHDSACASA-N
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Description

O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound characterized by the presence of multiple iodine atoms and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by selective iodination at the phenolic positions. The reaction conditions often include the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(2-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets thyroid peroxidase (TPO) and other enzymes involved in thyroid hormone synthesis.

    Pathways Involved: It participates in the iodination of tyrosine residues in thyroglobulin, leading to the formation of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3).

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific iodination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in thyroid hormone synthesis make it a valuable compound for research and industrial applications .

Properties

CAS No.

61476-50-4

Molecular Formula

C15H11I4NO4

Molecular Weight

776.87 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C15H11I4NO4/c16-7-4-8(17)13(21)12(5-7)24-14-9(18)1-6(2-10(14)19)3-11(20)15(22)23/h1-2,4-5,11,21H,3,20H2,(H,22,23)/t11-/m0/s1

InChI Key

PJNCCLSJCWEOMP-NSHDSACASA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=C(C(=CC(=C2)I)I)O)I)CC(C(=O)O)N

Origin of Product

United States

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